![molecular formula C19H21NO5S B2671559 ethyl 2-[(2,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 391218-53-4](/img/structure/B2671559.png)
ethyl 2-[(2,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a chemical compound with the molecular formula C19H21NO5S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of thiophene derivatives, including ethyl 2-[(2,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, often involves the Gewald synthesis . This method involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of this compound is based on a thiophene nucleus, which is a five-membered ring made up of one sulfur atom . The compound also contains functional groups such as an ester group (COOEt), an amide group (CONH), and methoxy groups (OCH3) attached to the benzene ring .Chemical Reactions Analysis
The reactivity of this compound can be attributed to the presence of the amide and ester functional groups, which can undergo various chemical reactions . For example, the amide group can participate in nucleophilic acyl substitution reactions, while the ester group can undergo hydrolysis, reduction, and transesterification reactions .Scientific Research Applications
Role in Medicinal Chemistry
Thiophene-based analogs, such as the compound , have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Use in Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that our compound could potentially be used in the development of new semiconductor materials.
3. Application in Organic Light-Emitting Diodes (OLEDs) Thiophene derivatives are utilized in the fabrication of organic light-emitting diodes (OLEDs) . This opens up the possibility of using our compound in the production of OLEDs.
Potential Anti-Inflammatory Properties
Thiophene derivatives exhibit many pharmacological properties such as anti-inflammatory . This suggests that our compound could potentially be used in the development of new anti-inflammatory drugs.
Use as Acetylcholinesterase Inhibitors
Some thiophene derivatives have been found to be potent inhibitors of acetylcholinesterase . This enzyme is a target for drugs used to treat Alzheimer’s disease, suggesting a potential application of our compound in this area .
6. Role in the Development of Organic Field-Effect Transistors (OFETs) Thiophene-mediated molecules are used in the development of organic field-effect transistors (OFETs) . This suggests another potential application of our compound in the field of electronics.
7. Use in the Synthesis of Advanced Compounds Thiophene derivatives are used in the synthesis of advanced compounds . This suggests that our compound could be used as a building block in the synthesis of complex organic molecules.
Potential Anticancer Properties
Thiophene derivatives have shown anticancer properties . This suggests that our compound could potentially be used in the development of new anticancer drugs.
Safety and Hazards
Future Directions
Thiophene derivatives, including this compound, have shown promising pharmacological characteristics, which makes them interesting targets for future research . They could be further explored for their potential applications in medicinal chemistry, particularly in the development of new antimicrobial, antioxidant, anticorrosion, and anticancer agents .
properties
IUPAC Name |
ethyl 2-[(2,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-4-25-19(22)16-13-6-5-7-15(13)26-18(16)20-17(21)12-9-8-11(23-2)10-14(12)24-3/h8-10H,4-7H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPYGRNARHPVPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[(2,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
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